2,6-Diamino-4-(benzyloxy)pyrimidine
Overview
Description
2,6-Diamino-4-(benzyloxy)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Biological Activities
Pyrimidine derivatives, including 2,6-Diamino-4-(benzyloxy)pyrimidine, are known for their versatility in synthetic chemistry and the development of various pharmacologically active compounds. Research developments in the syntheses of pyrimidine derivatives highlight their potent anti-inflammatory effects attributed to the inhibition of critical inflammatory mediators, showcasing their importance in medicinal chemistry for the creation of new therapeutic agents (Rashid et al., 2021).
Role in Optoelectronic Materials
The incorporation of pyrimidine fragments into π-extended conjugated systems is of great value for the creation of novel optoelectronic materials. Functionalized quinazolines and pyrimidines, including derivatives of this compound, have been reported for their applications related to photo- and electroluminescence in organic light-emitting diodes (OLEDs) and other electronic devices, indicating the significant potential of pyrimidine derivatives in the development of advanced materials (Lipunova et al., 2018).
Medicinal Chemistry and Anti-Alzheimer's Potential
In medicinal chemistry, pyrimidine derivatives, including the specific structure of this compound, have been explored for their potential as anti-Alzheimer's agents. The structure-activity relationship-based studies indicate that these compounds can serve as promising leads for the development of novel therapeutics aimed at treating or mitigating the effects of Alzheimer's disease, highlighting the importance of pyrimidine scaffolds in drug discovery for neurological disorders (Das et al., 2021).
Anticancer Applications
Pyrimidine derivatives, due to their structural similarity to DNA bases, have been extensively investigated for their anticancer properties. The literature review of patents on pyrimidine-based anticancer agents from 2009 to 2014 indicates that these compounds exhibit a broad range of cell-killing effects through various mechanisms, underscoring their potential in cancer therapy (Kaur et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo various chemical reactions, such as n-oxidation . This process could potentially lead to the formation of various active metabolites, which may interact with their targets in a specific manner.
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Diamino-4-(benzyloxy)pyrimidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2,6-Diamino-4-(benzyloxy)pyrimidine interacts with various enzymes, proteins, and other biomolecules . It has been found to be a potent inhibitor of dihydrofolate reductase , a key enzyme involved in the synthesis of nucleotides and thus DNA replication and cell division .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the enzyme dihydrofolate reductase, which plays a crucial role in DNA synthesis .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied, and information on any threshold effects or toxic or adverse effects at high doses is currently unavailable .
Properties
IUPAC Name |
6-phenylmethoxypyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIHQMTVQZOYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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